molecular formula C40H48N6O9 B1200550 Deoxybouvardin CAS No. 64725-24-2

Deoxybouvardin

Numéro de catalogue B1200550
Numéro CAS: 64725-24-2
Poids moléculaire: 756.8 g/mol
Clé InChI: VXVGFMUNENQGFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of deoxybouvardin has been explored through various strategies, focusing on concise and efficient methodologies. For instance, a total synthesis approach based on the implementation of an effective intramolecular Ullmann reaction has been detailed, which is crucial for the preparation of the elusive 14-membered cycloisodityrosine subunit of the bicyclic hexapeptides, including deoxybouvardin (Boger, Yohannes, Zhou, & Patane, 1993). Additionally, efforts have been made to formalize the total synthesis of deoxybouvardin through intramolecular SNAr reactions, addressing challenges such as facile epimerization (Bigot, Beugelmans, & Zhu, 1997).

Molecular Structure Analysis

The molecular structure of deoxybouvardin is complex, involving a 14-membered diaryl ether macrocycle. Research into its structure has led to the identification of its pharmacophore, contributing to our understanding of its antitumor activity. The design and synthesis of bouvardin, deoxybouvardin, and their pharmacophore analogs have elucidated the significance of the cycloisodityrosine subunit and its role in the compound's biological activity (Boger, Patane, Jin, & Kitos, 1994).

Chemical Reactions and Properties

Studies have shown that modifications to the tetrapeptide subunit of deoxybouvardin can significantly affect its biological activity. The synthesis and evaluation of analogues with modifications in this subunit have provided insights into the chemical reactions and properties that underpin the biological inactivity of certain derivatives (Boger & Zhou, 1996).

Physical Properties Analysis

While specific studies detailing the physical properties of deoxybouvardin were not highlighted in the available literature, the compound's structure and synthesis pathways indirectly inform on its physical nature. For instance, the macrocyclization techniques used in its synthesis suggest a relatively stable, cyclic structure conducive to specific physical properties, such as solubility and melting point, which are crucial for its handling and application in further studies.

Chemical Properties Analysis

The chemical properties of deoxybouvardin, particularly its reactivity and interactions with biological molecules, are central to its potential as an antitumor agent. The exploration of its synthesis, including regioselective synthesis of biaryl ethers, sheds light on its chemical behavior and the possibilities for creating derivatives with varied properties for enhanced activity or specificity (Inoue Tsutomu et al., 1995).

Applications De Recherche Scientifique

  • Deoxybouvardin has demonstrated potent antitumor activity, particularly against P388 leukemia, B16 melanoma, and colon adenocarcinoma in murine models. Water-soluble analogues of deoxybouvardin have been developed to improve its practical application in treatment regimens (Hitotsuyanagi et al., 1997).

  • The total synthesis of deoxybouvardin has been a subject of interest, revealing the compound's intricate molecular structure and potential for further medicinal chemistry exploration (Boger et al., 1993).

  • Structural and conformational features of deoxybouvardin and its analogues have been investigated to understand their biological activity. Certain analogues, despite structural similarities, have shown to be biologically inactive, underscoring the specificity of deoxybouvardin's active structure (Boger & Zhou, 1996).

  • The pharmacophore of deoxybouvardin has been extensively studied, providing insights into its cytotoxic activity and potential for developing new cancer treatments. These studies highlight the significance of the 18-membered ring tetrapeptide in enhancing the cytotoxic activity of the compound (Boger et al., 1994).

  • Deoxybouvardin's role in modulating cyclin D1 protein levels has been explored, demonstrating its potential in inducing cell growth inhibition and G1 arrest in human colon cancer cells. This suggests its utility in cancer therapeutics targeting specific cell cycle phases (Wakita et al., 2001).

Propriétés

IUPAC Name

24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGFMUNENQGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983360
Record name 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxybouvardin

CAS RN

64725-24-2
Record name Deoxybouvardin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxybouvardin
Reactant of Route 2
Deoxybouvardin
Reactant of Route 3
Deoxybouvardin
Reactant of Route 4
Deoxybouvardin
Reactant of Route 5
Deoxybouvardin
Reactant of Route 6
Deoxybouvardin

Citations

For This Compound
400
Citations
SD Jolad, JJ Hoffman, SJ Torrance… - Journal of the …, 1977 - ACS Publications
Bouvardin (C-toFGsNeOio) and deoxybouvardin (CaoEUgNeOg), both of which show high antitumor activity in the 3PS, Bl, and KB systems, were isolated from the methanol extract of …
Number of citations: 261 pubs.acs.org
DL Boger, D Yohannes - The Journal of Organic Chemistry, 1988 - ACS Publications
… -deoxybouvardin]9a has been shown to lack the antitumor and cytotoxic propertiesof deoxybouvardin … segment of bouvardin and deoxybouvardin potentiate the biological properties of …
Number of citations: 86 pubs.acs.org
DL Boger, J Zhou - Journal of the American Chemical Society, 1995 - ACS Publications
The synthesis of the complete set of seven V-desmethyl derivatives of RA-VII (8) are described. Thus, the synthesis of the four 14-membered cycloisodityrosine derivatives 21—24 and …
Number of citations: 50 pubs.acs.org
DL Boger, J Zhou, B Winter, PA Kitos - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
The synthesis and evaluation of two key analogs 3 and 4 of the potent antitumor antibiotics deoxybouvardin (1) and RA-VII (2) which contain fundamental modifications in the …
Number of citations: 30 www.sciencedirect.com
DL Boger, D Yohannes - Journal of the American Chemical …, 1991 - ACS Publications
Preliminary studies of the viability of the intramolecular Ullmann reaction for direct formation of 14-membered diaryl ethers 10 were conducted, and the optimized results of the con-…
Number of citations: 94 pubs.acs.org
DL Boger, JB Myers Jr - The Journal of Organic Chemistry, 1991 - ACS Publications
The design and synthesis of 9, an analogue of deoxybouvardin (2), is detailed. The substitutionof the/8-lactam in 9 for the14-membered JV-methylcycloisodityrosine subunitof 2 serves …
Number of citations: 75 pubs.acs.org
T INOUE, T INABA, I UMEZAWA, M YUASA… - Chemical and …, 1995 - jstage.jst.go.jp
In order to obtain a key compound (22a") for synthesis of RA-VII (1) and deoxybouvardin (2), construction of the 14-membered ring system was performed by means of thallium trinitrate-…
Number of citations: 45 www.jstage.jst.go.jp
DL Boger, J Zhou - Bioorganic & Medicinal Chemistry, 1996 - Elsevier
The synthesis and evaluation of the analogues 3 and 4 of deoxybouvardin (1) and RA-VII (2), which contain modifications in the tetrapeptide subunit, are described. Unlike the natural …
Number of citations: 6 www.sciencedirect.com
DL Boger, D Yohannes, J Zhou… - Journal of the American …, 1993 - ACS Publications
Full details of a concise total synthesis of RA-VII (1) and deoxybouvardin (2) are described based on the implementation of an effective intramolecular Ullmann reaction as the key …
Number of citations: 109 pubs.acs.org
DL Boger, MA Patane, Q Jin, PA Kitos - Bioorganic & medicinal chemistry, 1994 - Elsevier
The synthesis and in vitro cytotoxic evaluation of a key set of cycloisodityrosine subunit analogs of deoxybouvardin and RA-VH are detailed and constitute a complete investigation of …
Number of citations: 34 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.